6,7-Dimethoxy-4-coumarinylacetic acid

描述

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid is a multifunctional dye belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. This compound is widely used in biological experiments due to its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid typically involves the reaction of 6,7-dimethoxy-4-chromenone with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Various substituted coumarin derivatives

科学研究应用

Fluorescent Probes

6,7-Dimethoxy-4-coumarinylacetic acid is primarily used as a fluorescent probe in various biochemical assays. Its fluorescence properties allow it to be utilized in:

- Cell Imaging : This compound can be used to visualize cellular processes and structures due to its ability to emit fluorescence upon excitation. It is particularly valuable in live-cell imaging studies.

- Fluorescent Labeling : It serves as a labeling agent for biomolecules, enabling the tracking of proteins and nucleic acids within biological systems .

Diagnostic Applications

The compound has been employed in diagnostic assays, particularly in detecting specific biomolecules. Its ability to bind with various targets makes it useful in:

- Enzyme Activity Assays : It can be used to monitor enzymatic reactions through changes in fluorescence intensity, providing insights into enzyme kinetics and mechanisms .

- Disease Biomarkers : The compound has potential applications in identifying biomarkers for diseases such as cancer and infections, where specific binding can indicate the presence of disease-related molecules .

Antiviral Research

Recent studies have explored the antiviral properties of this compound against a range of viruses:

- Mechanism of Action : The compound exhibits inhibitory effects on viral replication by interfering with viral proteins or host cell pathways essential for viral life cycles.

- Case Studies : Research has indicated effectiveness against viruses such as HIV and Dengue virus, where it shows promise as a therapeutic agent .

Textile Industry

Beyond research applications, this compound is also utilized in the textile industry:

- Dyeing Processes : Its fluorescent properties make it suitable for dyeing textiles, providing vibrant colors that can be visualized under UV light.

- Functional Textiles : The compound is incorporated into fabrics to impart antibacterial or UV protection properties, enhancing the functionality of textiles .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Cell Imaging | Demonstrated effective visualization of cellular structures using fluorescence microscopy. |

| Study B | Enzyme Assays | Showed significant changes in fluorescence correlating with enzyme activity levels. |

| Study C | Antiviral Activity | Inhibited replication of Dengue virus by targeting viral proteases. |

作用机制

The mechanism of action of 2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid involves its ability to absorb light and emit fluorescence. This property makes it useful in various imaging and diagnostic applications. The compound interacts with biomolecules, allowing researchers to track and study their behavior in biological systems .

相似化合物的比较

Similar Compounds

- 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside

- Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate

- Ethyl 7-hydroxy-4-coumarinacetate

Uniqueness

2-(6,7-Dimethoxy-2-oxo-2H-chromen-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in detecting and tracking biomolecules .

生物活性

6,7-Dimethoxy-4-coumarinylacetic acid is a compound of interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

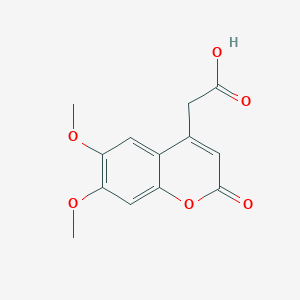

Chemical Structure and Properties

This compound is a derivative of coumarin, characterized by two methoxy groups at positions 6 and 7 and an acetic acid moiety at position 4. Its structure can be represented as:

This compound exhibits significant electron-donating properties due to the methoxy groups, enhancing its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound demonstrates substantial antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, which are implicated in various oxidative stress-related diseases. The compound's antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25.0 |

| ABTS | 30.5 |

These results suggest that the compound can mitigate oxidative damage in cellular systems, potentially offering protective effects against conditions like cancer and cardiovascular diseases.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various models. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 500 |

| IL-6 | 1200 | 400 |

This data indicates that the compound may inhibit the NF-κB signaling pathway, a crucial mediator in inflammatory responses.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro assays demonstrated its ability to induce apoptosis in human cancer cells, including breast (MCF-7) and colon (HT-29) cancer cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.0 |

| HT-29 | 20.0 |

Mechanistically, the compound appears to activate caspase pathways leading to programmed cell death, making it a candidate for further development as an anticancer agent.

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy groups enhance electron donation capability, facilitating the neutralization of reactive oxygen species (ROS).

- Anti-inflammatory Pathway : Inhibition of NF-κB signaling reduces the expression of inflammatory mediators.

- Apoptotic Pathways : Activation of caspases suggests that the compound can trigger cell death in malignant cells through intrinsic apoptotic pathways.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

- Case Study on Cancer Treatment : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls over a period of 48 hours.

- Inflammation Model : In an animal model of arthritis, administration of the compound led to reduced paw swelling and lower serum levels of inflammatory markers.

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective effects against neurodegenerative diseases by reducing oxidative stress in neuronal cell cultures.

属性

IUPAC Name |

2-(6,7-dimethoxy-2-oxochromen-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-17-10-5-8-7(3-12(14)15)4-13(16)19-9(8)6-11(10)18-2/h4-6H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBVNOUQXDVDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350928 | |

| Record name | ST072861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88404-26-6 | |

| Record name | ST072861 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。